2-Amino-3-cyclopent-1-enyl-propionic acid

Description

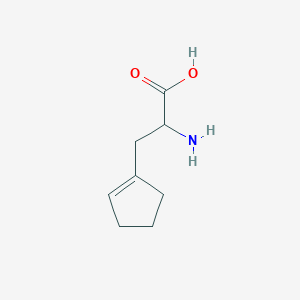

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(cyclopenten-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHWYCRCODAGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551230 | |

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-65-3 | |

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 2-Amino-3-cyclopent-1-enyl-propionic acid

The chemical synthesis of this compound presents significant challenges, primarily in establishing the correct stereochemistry at the α-amino center and controlling the geometry of the cyclopentene (B43876) ring. Researchers have explored various strategies to overcome these hurdles, leading to the development of several de novo synthetic routes.

Enantioselective Approaches to the Alpha-Amino Center

Achieving high enantioselectivity at the α-amino center is a critical aspect of the synthesis of chiral amino acids. Several strategies have been employed to introduce this chirality effectively. One common approach involves the use of chiral auxiliaries, which temporarily attach to the molecule to direct a stereoselective reaction and are subsequently removed. For instance, chiral oxazolidinones can be used to direct the diastereoselective alkylation of a glycine (B1666218) enolate equivalent with a suitable cyclopentenylmethyl halide. nih.gov

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of vinyl-substituted amino acids, methods like asymmetric alkylation under phase-transfer conditions using chiral catalysts have been investigated. nih.gov While not directly applied to the target molecule, these methods offer a template for potential synthetic strategies.

Stereocontrolled Formation of the Cyclopentene Ring

The construction of the cyclopentene ring with the desired substitution pattern and stereochemistry is another key challenge. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins. This reaction, often catalyzed by ruthenium-based complexes, can be used to cyclize a diene precursor to form the cyclopentene ring. The stereochemistry of the substituents on the acyclic precursor can influence the stereochemical outcome of the cyclization.

Catalytic asymmetric [3+2] cycloaddition reactions represent another sophisticated approach to construct chiral cyclopentyl systems. For example, the reaction of enecarbamates with electrophilic metalloenolcarbenes, catalyzed by chiral dirhodium complexes, can yield highly functionalized cyclopentyl β-amino esters with excellent enantioselectivity and diastereocontrol. nih.gov Subsequent chemical modifications could potentially lead to the desired α-amino acid.

Total Synthesis Strategies

The total synthesis of this compound would involve a multi-step sequence combining strategies for the formation of both the chiral amino acid functionality and the cyclopentene ring. A hypothetical total synthesis could commence from a readily available chiral starting material, a so-called "chiron-based" approach. For instance, starting from a chiral pool amino acid like L-methionine, one could envision a sequence of reactions to construct the cyclopentene moiety onto the side chain. nih.gov

Alternatively, a convergent synthesis could be designed where the chiral amino acid portion and the cyclopentenyl fragment are synthesized separately and then coupled. The stereoselective synthesis of unsaturated α-amino acids has been achieved through various methods, including the alkylation of Schiff bases derived from glycine using chiral auxiliaries. nih.gov The cyclopentenyl fragment could be prepared using established methods of organic synthesis.

Chemoenzymatic and Biocatalytic Synthesis Pathways

In recent years, the use of enzymes and microorganisms in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.govacs.org These biocatalytic approaches offer promising alternatives to traditional chemical synthesis for the production of complex molecules like this compound.

Enzyme-Mediated Transformations in Cyclopentenyl Amino Acid Production

Enzymes, particularly aminotransferases and ammonia lyases, are well-suited for the asymmetric synthesis of amino acids. rsc.org While specific enzymes for the direct synthesis of this compound have not been extensively reported, related enzymatic transformations provide a strong foundation for future research. For example, the enantioselective addition of ammonia to α,β-unsaturated acids, catalyzed by ammonia lyases, could be a potential route if a suitable cyclopentenyl-substituted acrylic acid precursor could be synthesized.

The enzymatic resolution of racemic mixtures is another viable chemoenzymatic strategy. A racemic mixture of this compound or a suitable precursor could be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer. Lipases are commonly used for the resolution of racemic alcohols and esters, and similar principles could be applied to amino acid derivatives. acs.org

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

| Aminotransferases | Asymmetric amination of a keto-acid precursor | High enantioselectivity |

| Ammonia Lyases | Enantioselective addition of ammonia to an unsaturated precursor | Atom-economic reaction |

| Lipases | Kinetic resolution of a racemic intermediate | Broad substrate scope |

| Dehydrogenases | Reductive amination of a keto-acid precursor | High stereoselectivity |

Microbial Fermentation as a Potential Synthetic Avenue

Microbial fermentation offers the potential for the de novo production of complex molecules from simple carbon sources. While there are no known natural producers of this compound, metabolic engineering of microorganisms could pave the way for its fermentative production. The biosynthesis of other non-proteinogenic amino acids, including those with cyclic side chains, has been elucidated in some organisms. u-tokyo.ac.jp

For instance, the biosynthetic pathway of cyclopentenylglycine, a related natural product, has been studied. acs.org Understanding these natural pathways could provide a blueprint for engineering a synthetic pathway into a suitable microbial host. This would involve identifying and assembling the necessary genes for the construction of the cyclopentene ring and the amination of a suitable precursor. While a challenging endeavor, the successful implementation of such a strategy could lead to a sustainable and cost-effective production method.

Precursor Chemistry and Synthetic Intermediate Investigations

The construction of the cyclopentenyl moiety and the incorporation of the amino acid functionality are key challenges in the synthesis of this compound. Researchers have explored various precursors and synthetic intermediates to achieve efficient and stereoselective routes to this target molecule and its analogs.

Exploitation of Cyclopentanone Derivatives in Synthesis

Cyclopentanone and its derivatives serve as versatile starting materials for the synthesis of the cyclopentane (B165970) core of the target amino acid. Various strategies have been developed to introduce the necessary functional groups onto the cyclopentanone ring, which can then be elaborated to form the final product.

One common approach involves the use of ethyl 2-oxocyclopentane-1-carboxylate as a key precursor. This β-keto ester can react with a variety of diamines to form enamine structures. researchgate.netutripoli.edu.ly These enamines, which are electron-rich and possess interesting redox properties, can then undergo further reactions to build the desired amino acid side chain. For instance, the Michael-Stork enamine addition to allenyl ketones and esters has been demonstrated as a viable method for carbon-carbon bond formation, which could be adapted for the synthesis of cyclopentyl amino acid precursors. fau.edu

The synthesis of highly functionalized cyclopentanones can also be achieved through multicatalytic cascade reactions. For example, a one-pot asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, utilizing a secondary amine and an N-heterocyclic carbene catalyst, affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov Such methodologies provide access to chiral cyclopentanone intermediates that are crucial for the enantioselective synthesis of this compound.

| Starting Material | Reagents | Product | Key Transformation |

| Ethyl 2-oxocyclopentane-1-carboxylate | Diamines | Enamine derivatives | Enamine formation |

| Cyclopentanone | Morpholine, then Acrylate | 3-(2-oxocyclopentyl)-propionic ester | One-pot synthesis |

| 1,3-Dicarbonyls and α,β-unsaturated aldehydes | Secondary amine and NHC catalyst | Functionalized cyclopentanones | Asymmetric multicatalytic cascade |

Application of Cyclopropanation Strategies in Analog Synthesis

The synthesis of cyclopropane analogs of amino acids is a well-established field, and these strategies can be conceptually extended to the synthesis of cyclopentene-containing amino acids. Cyclopropanation reactions offer a means to introduce conformational constraints into amino acid structures, which can be valuable for studying peptide and protein structure and function.

A variety of methods for the synthesis of cyclopropane amino acids have been reported, including the use of diazo compounds generated in situ for the cyclopropanation of dehydroamino acids. nih.gov This approach has been shown to be effective for the preparation of both (E) and (Z) isomers of cyclopropane amino acid derivatives with good diastereoselectivity. nih.gov While not directly applied to cyclopentene systems, the principles of carbene addition to double bonds are relevant.

Furthermore, enzymatic pathways have been discovered for the biosynthesis of cyclopropane amino acids. For instance, the PazAB pathway utilizes a pyridoxal phosphate (PLP)-dependent cyclopropanation, enabled by a cryptic halogenation step, to produce the cyclopropane amino acid pazamine from lysine. u-tokyo.ac.jp This enzymatic strategy highlights the potential for biocatalytic approaches to the synthesis of strained cyclic amino acids.

| Method | Precursor | Key Features |

| In situ generated diazo compounds | Dehydroamino acids | Good E/Z selectivity, one-pot procedure |

| Johnson–Corey–Chaykovsky reaction | Electron-poor olefins | Use of sulfur ylides |

| Enzymatic (PazAB pathway) | L-lysine | PLP-dependent cyclopropanation |

Utilization of Serine and Methionine Derivatives in Related Amino Acid Synthesis

Serine and methionine are versatile proteinogenic amino acids that can serve as chiral synthons for the preparation of a wide array of non-natural amino acids. While direct synthesis of this compound from these precursors is not prominently documented, the chemical principles and transformations involving their side chains are highly relevant.

Serinol (2-amino-1,3-propanediol), a structural analog of serine, is a common intermediate in various chemical processes and can be derived from serine. nih.gov Its functional groups offer multiple points for chemical modification and elaboration into more complex structures.

The synthesis of unsaturated amino acids can be achieved through various transformations of serine derivatives. For example, the use of serinol highlights the versatility of amino alcohol precursors in synthesis. nih.gov

Derivatization and Functionalization Strategies for this compound

The presence of a reactive amine group, a carboxyl group, and a cyclopentene moiety makes this compound an attractive scaffold for further chemical modification. Derivatization of this amino acid can lead to the development of novel bioconjugates, molecular probes, and peptidomimetics with unique properties.

Amine Group Modifications for Bioconjugation and Probe Development

The primary amine group of this compound is a key site for modification. A plethora of reagents and methods are available for the chemoselective modification of amino groups in amino acids and proteins. These modifications can be used to attach a variety of functional moieties, including fluorescent dyes, affinity tags, and crosslinkers.

The site-specific incorporation of unnatural amino acids with bio-orthogonal chemical handles into proteins has become a powerful tool in chemical biology. nih.gov The cyclopentene moiety of this compound could potentially serve as a handle for such reactions, allowing for the development of novel protein conjugates.

The development of fluorescent probes is another important application of amine group modification. By attaching a fluorophore to the amino acid, it is possible to create probes for imaging and sensing applications. rsc.orgnih.govnih.gov For example, fluorescent probes have been designed for the identification of specific amino acids within peptide sequences. peptide.com The unique structure of this compound could be leveraged to create probes with novel photophysical properties and targeting capabilities.

| Modification | Reagent/Method | Application |

| Bioconjugation | NHS esters, maleimides | Attachment of tags, polymers, drugs |

| Fluorescent Labeling | BODIPY dyes, other fluorophores | Molecular imaging, sensing |

| Peptide Synthesis | Fmoc/Boc protection | Incorporation into peptides |

Carboxyl Group Manipulations and Esterification

The carboxyl group of this compound offers another site for chemical modification, most commonly through esterification or amidation. These reactions are fundamental in peptide synthesis and for the preparation of amino acid derivatives with altered solubility and reactivity.

Esterification of the carboxyl group is often a necessary step in peptide synthesis to prevent unwanted side reactions. A variety of methods have been developed for the esterification of amino acids, including the use of ionic liquids as reaction media, which can offer mild and efficient conditions. researchgate.net

Amidation of the carboxyl group, through coupling with an amine, is the basis of peptide bond formation. Protecting-group-free amidation of unprotected amino acids using Lewis acid catalysts has been reported, offering a more direct route to amide derivatives. nih.gov Additionally, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com These methods could be applied to this compound to synthesize a variety of amide derivatives and incorporate it into peptide chains.

| Reaction | Reagents | Key Features |

| Esterification | Benzyl chloride, Ionic Liquid | Mild conditions, good yields |

| Amidation (Peptide Coupling) | Lewis Acid Catalysts | Protecting-group-free |

| Direct Amidation of Esters | Iron(III) Chloride | Solvent-free conditions |

Regioselective Functionalization of the Cyclopentene Unsaturated System

The cyclopentene moiety of this compound is a versatile handle for a variety of chemical transformations. Achieving regioselectivity in these reactions is crucial for the synthesis of well-defined derivatives. Several modern synthetic strategies can be employed to functionalize the double bond in a controlled manner.

Key Regioselective Reactions:

Epoxidation: The direct epoxidation of the cyclopentene double bond can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction is often influenced by the directing effect of nearby functional groups, particularly after the protection of the amino and carboxyl groups. The resulting epoxide is a valuable intermediate that can be opened by a range of nucleophiles to introduce diverse functionalities at either of the two carbons of the original double bond.

Diels-Alder Reaction: The cyclopentene double bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reactivity and control the stereoselectivity of the cycloaddition, leading to the formation of complex bicyclic amino acid analogues.

Catalytic Hydrogenation: The selective reduction of the cyclopentene double bond can be accomplished through catalytic hydrogenation. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., pressure, solvent) can influence the stereoselectivity of the hydrogen addition, leading to the formation of either cis or trans substituted cyclopentyl amino acids.

Aza-Michael Addition: The double bond in a suitably activated derivative of this compound can undergo conjugate addition with nitrogen-based nucleophiles. This aza-Michael reaction is a powerful tool for introducing additional amino functionalities in a regioselective manner, leading to the synthesis of novel diamino acid derivatives.

Illustrative Data on Regioselective Functionalization:

While specific research data on the regioselective functionalization of this compound is not extensively available in publicly accessible literature, the following table illustrates the expected outcomes based on studies of analogous cyclopentenyl systems.

| Reaction Type | Reagents and Conditions | Major Product | Expected Regio-/Stereoselectivity |

| Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | 2-Amino-3-(1,2-epoxycyclopentyl)propionic acid derivative | Syn-addition relative to the amino-propionate side chain |

| Diels-Alder | Isoprene, BF₃·OEt₂, -78 °C | Bicyclic amino acid derivative | Endo-selectivity favored |

| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, rt | 2-Amino-3-cyclopentylpropionic acid derivative | Syn-addition from the less hindered face |

| Aza-Michael Addition | Benzylamine, DMF, rt | 2-Amino-3-(2-(benzylamino)cyclopentyl)propionic acid derivative | Addition at the β-position to the activating group |

Protecting Group Chemistry for Multi-Step Syntheses

In the multi-step synthesis of derivatives of this compound, the judicious use of protecting groups for the amino and carboxylic acid functionalities is paramount. jocpr.comnih.gov These protecting groups prevent unwanted side reactions and allow for the selective modification of other parts of the molecule. jocpr.comnih.gov The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal. jocpr.com

Common Protecting Groups for the Amino Function:

tert-Butoxycarbonyl (Boc): The Boc group is widely used for the protection of the amino group. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid). oregonstate.edu

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another popular choice, particularly in solid-phase peptide synthesis. It is stable to acidic conditions but is cleaved by bases, such as piperidine. oregonstate.edu

Benzyloxycarbonyl (Z): The Z group is a classic amino protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Common Protecting Groups for the Carboxylic Acid Function:

Methyl or Ethyl Esters: Simple alkyl esters are often used to protect the carboxylic acid. They are stable to many reaction conditions and can be hydrolyzed under basic conditions.

Benzyl Ester (Bn): A benzyl ester provides good protection and can be removed by catalytic hydrogenolysis, often concurrently with a Z-protected amino group.

tert-Butyl Ester (tBu): A tert-butyl ester is stable to basic conditions and is cleaved under acidic conditions, making it orthogonal to the Fmoc group.

Orthogonal Protection Strategies:

In complex syntheses, an orthogonal protection strategy is often employed, where different protecting groups can be removed selectively in the presence of others. jocpr.com For instance, the combination of an Fmoc-protected amino group and a tert-butyl-protected carboxylic acid allows for the selective deprotection of the amino group for peptide coupling while the carboxylic acid remains protected.

Illustrative Protecting Group Strategies in a Hypothetical Synthesis:

The following table outlines a hypothetical multi-step synthesis involving the protection and deprotection of this compound.

| Step | Reaction | Protecting Group Used | Deprotection Conditions |

| 1 | Protection of Amino Group | Boc₂O, Et₃N | - |

| 2 | Protection of Carboxyl Group | Benzyl bromide, Cs₂CO₃ | - |

| 3 | Functionalization of Cyclopentene | Epoxidation with m-CPBA | - |

| 4 | Deprotection of Carboxyl Group | H₂, Pd/C | Benzyl ester removed |

| 5 | Peptide Coupling | H-Phe-OMe, EDCI, HOBt | - |

| 6 | Deprotection of Amino Group | TFA | Boc group removed |

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-3-cyclopent-1-enyl-propionic acid. By analyzing the chemical environment of each proton and carbon atom, a complete picture of the molecule's connectivity and stereochemistry can be constructed.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the propionic acid backbone and the cyclopentenyl ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the vinylic proton on the cyclopentenyl ring, the alpha-proton of the amino acid, the methylene (B1212753) protons adjacent to the ring, and the allylic and aliphatic protons within the cyclopentenyl ring. The chemical shifts (δ) are influenced by the electronic environment, with the vinylic proton appearing at a higher chemical shift due to the deshielding effect of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with signals for the carboxylic acid carbon, the alpha-carbon, the vinylic carbons, and the various aliphatic carbons of the cyclopentenyl ring. The chemical shifts of the carbon atoms provide insight into their hybridization and proximity to electron-withdrawing groups.

Predicted NMR Data Table:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | 10-12 (broad s) | 170-180 |

| α-CH | 3.5-4.0 (dd) | 50-60 |

| β-CH₂ | 2.5-3.0 (m) | 30-40 |

| Vinylic CH | 5.5-6.0 (m) | 120-140 |

| Allylic CH₂ | 2.0-2.5 (m) | 25-35 |

| Aliphatic CH₂ | 1.5-2.0 (m) | 20-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to elucidate the three-dimensional structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the α-proton, the β-methylene protons, and the protons on the cyclopentenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This would be crucial for connecting the propionic acid side chain to the cyclopentenyl ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing critical information for determining the stereochemistry and preferred conformation of the molecule.

Solid-State NMR for Polymorphic and Conformational Studies

In the solid state, this compound may exist in different crystalline forms (polymorphs) or adopt specific conformations. Solid-state NMR (ssNMR) is a powerful technique to probe these aspects. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, information about the local molecular environment, packing, and conformational preferences can be obtained, which is often not accessible from solution-state NMR.

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high accuracy. This measurement allows for the unambiguous determination of the elemental formula of the molecule, confirming its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The calculated exact mass for C₈H₁₃NO₂ is a key parameter for its identification.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govchemrxiv.org This method provides valuable insights into the conformational landscape of molecules. For amino acids, IM-MS can differentiate between various conformers and isomers. chemrxiv.orgmdpi.com The general workflow involves generating ions of the analyte, separating them in an ion mobility cell, and then analyzing them with a mass spectrometer. nih.gov While this technique has been successfully applied to differentiate enantiomers of various amino acids, often through the formation of diastereomeric complexes with a chiral selector, mdpi.comrsc.org specific studies employing IM-MS for the conformational characterization of this compound are not present in the current body of scientific literature.

Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration

Chiroptical spectroscopic techniques are essential for determining the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to simulate ECD spectra for different possible stereoisomers and conformers, which are then compared with the experimental spectrum to determine the absolute stereochemistry. mdpi.comresearchgate.net While ECD is a powerful tool for the stereochemical elucidation of amino acids, nih.gov specific ECD spectra or related research findings for this compound have not been reported in published studies.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. researchgate.net VCD is particularly sensitive to the molecule's conformational flexibility and intermolecular interactions, such as hydrogen bonding. researchgate.net It has proven to be a reliable method for determining the absolute configuration of complex natural products and other chiral molecules, often in conjunction with quantum chemical calculations. researchgate.net However, no VCD studies specifically focused on this compound are currently available in the scientific literature.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect (the combination of a peak and a trough in the vicinity of an absorption band), is characteristic of a chiral molecule's stereochemistry. While ORD is a classical chiroptical technique, modern studies often favor ECD for stereochemical assignments. No specific ORD data or studies for this compound have been identified in the available research.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule. For a definitive structural elucidation of this compound, obtaining a single crystal of suitable quality would be a prerequisite. To date, no crystallographic data or crystal structure for this specific compound has been deposited in crystallographic databases or published in scientific journals.

Advanced Chromatographic and Separation Techniques

Advanced chromatographic techniques are crucial for the separation and purification of amino acids and their derivatives. Chiral chromatography, in particular, is employed to separate enantiomers, which is essential for determining enantiomeric purity. mdpi.com Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard methods. While the principles of these techniques are well-established for the separation of various amino acids, rsc.org specific methods or applications detailing the chromatographic separation of this compound enantiomers or its purification are not described in the current literature.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diverse Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary analytical tool for the analysis of non-volatile compounds like amino acids. Its application is essential for assessing the purity of this compound and quantifying it in various samples. UHPLC improves upon traditional High-Performance Liquid Chromatography (HPLC) by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times.

For a polar compound such as this compound, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are common separation modes. nih.gov In RP-UHPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, while HILIC is particularly effective for highly polar analytes that are poorly retained in reversed-phase systems. nih.gov

Detection can be accomplished using various detectors coupled to the UHPLC system. A Diode Array Detector (DAD) or standard UV detector can provide quantitative data if the analyte possesses a suitable chromophore. However, for enhanced sensitivity and structural confirmation, coupling UHPLC with a mass spectrometer (MS) is the preferred method. UHPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for definitive identification and robust quantification. This is a principal method used for analyzing amino acid impurities. nih.gov

Table 1: Illustrative UHPLC-MS Method for this compound Analysis

| Parameter | Condition |

| Instrument | UHPLC System coupled to a Quadrupole Time-of-Flight (Q-TOF) MS |

| Column | HSS T3 C18, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 2% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS Detector | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 50 - 500 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the α-carbon, it can exist as two non-superimposable mirror images, or enantiomers ((2S) and (2R)). The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most effective and widely used technique for separating and quantifying enantiomers. nih.gov

This separation is achieved using a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are particularly successful. yakhak.orgsigmaaldrich.com An advantage of macrocyclic glycopeptide CSPs is their ability to resolve underivatized amino acids directly, which simplifies sample preparation by avoiding derivatization steps that could introduce impurities. sigmaaldrich.com

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the resulting chromatogram. This analysis is fundamental for quality control in asymmetric synthesis and for studying stereospecific biological processes.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution | The D-enantiomer is often more strongly retained than the L-enantiomer on this type of CSP. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and sensitive, specific detection capabilities. It is a cornerstone of metabolic profiling. acs.orgscispace.com However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the analyte into a volatile and thermally stable form. nih.govdss.go.th

Common derivatization strategies involve blocking the polar functional groups (-NH2 and -COOH). This is often achieved through esterification followed by acylation or through silylation. dss.go.th For instance, alkyl chloroformates, such as methyl chloroformate or heptafluorobutyl chloroformate (HFBCF), react with both amino and carboxyl groups to yield volatile derivatives suitable for GC analysis. acs.orgnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, which fragments them into characteristic patterns and measures their mass-to-charge ratios. This allows for highly confident identification and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity. nih.gov GC-MS is exceptionally well-suited for the quantitative analysis of amino acids in complex biological matrices like plasma or urine. nih.gov

Table 3: General GC-MS Protocol for Profiling of this compound

| Step | Description |

| 1. Derivatization | Reaction with methyl chloroformate in a pyridine/methanol/water medium. |

| 2. Extraction | Liquid-liquid extraction of the derivative into a nonpolar solvent (e.g., chloroform). |

| 3. GC Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness). |

| 4. GC Conditions | Injector Temp: 250 °C; Oven Program: 70 °C (1 min hold), ramp to 280 °C at 10 °C/min. |

| 5. MS Interface | Transfer Line Temp: 280 °C. |

| 6. MS Conditions | Ionization Mode: Electron Impact (EI), 70 eV. |

| 7. MS Detection | Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification. |

Theoretical and Computational Investigations of 2 Amino 3 Cyclopent 1 Enyl Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For 2-Amino-3-cyclopent-1-enyl-propionic acid, a DFT study would typically begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Key parameters that would be obtained include bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. A hypothetical table of such properties is presented below.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on published research.)

| Property | Hypothetical Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | ~8.2 eV | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity | ~1.5 eV | The energy released upon adding an electron, related to its ability to be reduced. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While often more computationally intensive than DFT, they can provide highly accurate results.

These methods are particularly useful for predicting spectroscopic parameters. For instance, calculations could predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the various carbon and hydrogen atoms could be calculated to assist in the interpretation of NMR spectra.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most loosely held electrons. A molecule will typically act as an electron donor from its HOMO. In this compound, the HOMO is likely to be located on the electron-rich amino group or the double bond of the cyclopentenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. A molecule acts as an electron acceptor at its LUMO. The LUMO in this compound might be associated with the carboxylic acid group.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This allows for the exploration of the conformational landscape and the influence of the environment.

The conformation of this compound, particularly the relative orientation of the amino, carboxyl, and cyclopentenyl groups, is likely to be influenced by the surrounding solvent. MD simulations can model the molecule in different solvents (e.g., water, ethanol) to understand how these interactions affect its preferred shape.

Furthermore, this compound can exist in different tautomeric forms, such as the zwitterionic form where the carboxylic acid protonates the amino group. MD simulations can help to determine the relative stability of these tautomers in various environments, which is crucial for understanding its behavior in biological systems.

If this compound were to act as a ligand binding to a biological target such as a receptor or enzyme, MD simulations would be an invaluable tool. These simulations can model the flexibility of the ligand as it approaches and binds to the active site. They can also provide insights into the dynamic changes within the binding site of the protein upon ligand binding. This information is critical for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking and Protein-Ligand Interaction Modeling

Currently, there are no publicly accessible research studies that detail the molecular docking of this compound into the active sites of specific protein targets. This type of computational analysis is crucial for predicting the binding affinity and orientation of a ligand within a protein's binding pocket, offering insights into its potential biological function and mechanism of action.

Prediction of Binding Modes with Putative Target Proteins

Due to the absence of dedicated molecular docking studies for this compound, there are no predictions of its binding modes with any putative target proteins. Information regarding the specific amino acid residues that might interact with this compound, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), remains undetermined.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

There are no published Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies specifically focused on this compound. QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. The lack of such studies indicates that the structural features of this compound that may contribute to any biological effect have not been computationally modeled or analyzed.

Reaction Mechanism Studies through Computational Chemistry

A thorough review of the available literature indicates that there are no computational chemistry studies that have investigated the reaction mechanisms involving this compound. Such theoretical examinations could provide valuable insights into its synthesis, reactivity, and potential metabolic pathways.

Biochemical and Biological Research Implications of Non Proteinogenic Cyclopentenyl Amino Acids

Elucidation of Metabolic Pathways Involving Propionic Acid Derivatives

The metabolic fate of non-proteinogenic amino acids, such as 2-Amino-3-cyclopent-1-enyl-propionic acid, is a subject of significant interest in biochemical research. While direct metabolic studies on this specific compound are not extensively documented, its structural features—a propionic acid derivative and a cyclopentenyl ring—suggest potential integration into established metabolic pathways.

Role in Propionate (B1217596) Metabolism and Associated Anabolic/Catabolic Cycles

Propionic acid and its derivatives are key intermediates in cellular metabolism, primarily in the form of propionyl-CoA. The catabolism of several essential amino acids, including isoleucine, valine, methionine, and threonine, as well as odd-chain fatty acids, converges on the production of propionyl-CoA. nih.govnih.gov This central metabolite can then enter the Krebs cycle via conversion to succinyl-CoA, a process that replenishes tricarboxylic acid (TCA) cycle intermediates in what is known as an anaplerotic sequence. nih.gov This catabolic role is crucial for energy production and maintaining the integrity of central carbon metabolism.

Conversely, propionyl-CoA can be utilized in anabolic pathways. For instance, it can serve as a precursor for the synthesis of larger molecules. nih.gov The balance between the catabolic (breakdown) and anabolic (synthesis) fates of propionyl-CoA is tightly regulated within the cell to meet its metabolic demands. nih.gov The introduction of an exogenous propionic acid derivative like this compound could potentially influence this balance, although the specific enzymatic transformations required to convert it to propionyl-CoA are yet to be elucidated.

Potential Integration into Endogenous Amino Acid Metabolism

The integration of non-proteinogenic amino acids into endogenous amino acid metabolism is a complex process that depends on the substrate specificity of various enzymes. The metabolism of a structurally related compound, 2-amino-3-phosphonopropionic acid, has been shown to undergo transamination in rats, suggesting a potential metabolic entry point for similar amino acid analogs. nih.gov Transamination reactions, catalyzed by aminotransferases, typically involve the transfer of an amino group to an α-keto acid, thereby converting the amino acid into its corresponding α-keto acid and generating a new amino acid. nih.gov

If this compound were to undergo transamination, it would be converted to its corresponding α-keto acid, 2-keto-3-cyclopent-1-enyl-propionic acid. This new keto-acid could then potentially enter other metabolic pathways. However, the efficiency of such a reaction would be highly dependent on the specificity of the aminotransferases for this particular substrate. The presence of the bulky and conformationally constrained cyclopentenyl ring might hinder its recognition by these enzymes.

Enantiomeric Specificity and Stereoselectivity in Biological Interactions

Biological systems are characterized by a high degree of stereoselectivity, meaning that enzymes and receptors often interact preferentially with one enantiomer (mirror image) of a chiral molecule over the other. Most naturally occurring amino acids in proteins are of the L-configuration. acs.org Therefore, it is highly probable that any biological activity of this compound would be enantiomer-specific.

The stereoselective synthesis of cyclic amino acids is an active area of research, as the specific spatial arrangement of functional groups is critical for their biological function. nih.gov Enzymes involved in amino acid metabolism typically exhibit strict stereoselectivity. For example, D-amino acid oxidase specifically acts on D-amino acids, while enzymes of the central amino acid metabolism are generally specific for L-amino acids. The interaction of the (R)- and (S)-enantiomers of this compound with metabolic enzymes and receptors would likely differ significantly, leading to distinct biological effects. However, without specific experimental data, the exact nature of this stereoselectivity remains speculative.

Exploration as Analogs of Endogenous Amino Acids and Metabolites

Non-proteinogenic amino acids are often investigated as analogs of endogenous amino acids to probe or modulate biological processes. Their unique structures can lead to agonistic (activating) or antagonistic (inhibiting) effects on receptors and enzymes.

Investigation of Receptor Agonist/Antagonist Properties

Amino acid analogs can interact with a variety of receptors, including those for neurotransmitters. For example, analogs of the excitatory amino acid glutamate (B1630785) are known to interact with receptors like the AMPA receptor. nih.gov Given its structure as an amino acid, this compound could potentially interact with receptors for endogenous amino acids or their derivatives. The cyclopentenyl ring introduces a conformational constraint that could influence its binding affinity and efficacy at such receptors. Depending on how its three-dimensional shape fits into the receptor's binding pocket, it could act as an agonist, mimicking the natural ligand, or as an antagonist, blocking the receptor's activity. The specific receptor binding profile of this compound would need to be determined through experimental screening.

Enzyme Inhibition or Modulation Studies

The unique structural features of non-proteinogenic amino acids make them potential candidates for enzyme inhibitors. By binding to the active site of an enzyme, they can block the entry of the natural substrate and thus inhibit the enzyme's activity. The cyclopentenyl group of this compound could play a crucial role in its interaction with enzyme active sites. Studies on other amino acids with cyclic side chains have shown that these constraints can lead to potent and selective enzyme inhibition. nih.gov The investigation of this compound as an inhibitor of enzymes involved in amino acid metabolism or other pathways would be a logical step in elucidating its potential biological effects.

Interference with Neurotransmitter Systems

Non-proteinogenic amino acids, a diverse group of amino acids not encoded in the genetic code, have been shown to interact with and modulate various components of the nervous system. nih.gov While direct research on the specific interference of This compound with neurotransmitter systems is not extensively documented in publicly available research, the structural similarities to other neuroactive compounds suggest potential interactions.

The broader class of non-proteinogenic amino acids has been shown to exhibit a range of neurological effects. nih.govnih.gov For instance, certain non-proteinogenic amino acids can act as agonists or antagonists of neurotransmitter receptors. tmc.edu A notable example is the excitatory effect of some amino acids on the central nervous system. uth.edu Glutamate and aspartate are the primary excitatory neurotransmitters in the mammalian central nervous system. uth.edu Conversely, gamma-aminobutyric acid (GABA) and glycine (B1666218) act as the main inhibitory neurotransmitters. nih.govuth.edu The balance between excitatory and inhibitory signals is crucial for normal brain function. clevelandclinic.org

Given the structural motif of a cyclopentenyl ring coupled with an amino acid, it is plausible that This compound could modulate the activity of various neurotransmitter systems. The cyclopentane (B165970) ring introduces a conformational rigidity that could influence its binding to receptor sites. For example, cycloleucine, a related cyclopentane-containing amino acid, has been shown to have cytostatic and immunosuppressive activities, indicating its potential to interact with cellular signaling pathways that may also be present in the nervous system. nih.gov

Further research is required to elucidate the specific interactions of This compound with neurotransmitter receptors and transporters. Such studies would be crucial in determining its potential as a neuromodulatory agent.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 1932577-35-9 | C8H13NO2 | (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid |

| (S)-2-Amino-3-cyclopentylpropanoic acid | 99295-82-6 | C8H15NO2 | (2S)-2-amino-3-cyclopentylpropanoic acid |

| Cycloleucine | 52-52-8 | C6H11NO2 | 1-aminocyclopentanecarboxylic acid |

| Glutamic acid | 56-86-0 | C5H9NO4 | (2S)-2-aminopentanedioic acid |

| gamma-Aminobutyric acid (GABA) | 56-12-2 | C4H9NO2 | 4-aminobutanoic acid |

| Glycine | 56-40-6 | C2H5NO2 | 2-aminoacetic acid |

Biosynthetic Pathways and Natural Occurrence of Cyclopentenyl Amino Acids (if relevant)

While the specific biosynthetic pathway of This compound has not been detailed in available literature, the natural occurrence of related cyclopentenyl amino acids in certain plant families provides a basis for understanding their potential origins. The propionic acid moiety itself is a naturally occurring carboxylic acid. wikipedia.org

Cyclopentenyl amino acids are known to be present in various plant species. For instance, cyclopentenylglycine has been identified in plants belonging to the families Passifloraceae, Flacourtiaceae, and Turneraceae. The biosynthesis of these compounds is of significant interest due to their potential ecological roles and as precursors to other natural products.

Research on related compounds suggests that the biosynthesis of the cyclopentenyl ring may involve the cyclization of a fatty acid precursor. In propionic acidemia, a genetic disorder, propionate can act as a metabolic toxin in liver cells by accumulating as propionyl-CoA. wikipedia.org This highlights a biological pathway for propionate metabolism that could potentially be linked to the biosynthesis of more complex molecules.

The natural occurrence of these compounds suggests that they play specific roles in the organisms that produce them, potentially as defense compounds or signaling molecules. Further investigation into the biosynthetic pathways of cyclopentenyl amino acids like This compound could reveal novel enzymatic mechanisms and provide opportunities for biotechnological production.

| Compound Name | Natural Source (Family) | Potential Precursor |

| Cyclopentenylglycine | Passifloraceae, Flacourtiaceae, Turneraceae | Fatty acids |

| Propionic acid | Produced by Propionibacterium | Breakdown of fatty acids and amino acids |

Investigation in Cellular Mechanisms and Perturbation of Biological Processes

The introduction of a non-proteinogenic amino acid such as This compound into a biological system can lead to the perturbation of various cellular mechanisms. While direct studies on this specific compound are limited, research on related molecules provides insights into the potential effects.

One of the primary areas of investigation for non-proteinogenic amino acids is their impact on protein synthesis. nih.gov Aminoacyl-tRNA synthetases are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule. acs.org The introduction of an unnatural amino acid can potentially interfere with this process, leading to the misincorporation of amino acids into proteins or the inhibition of protein synthesis altogether. For example, inhibitors of lysyl tRNA synthetase are being investigated as potential treatments for tuberculosis. acs.org

Furthermore, amino acids and their derivatives can influence cell cycle progression and cell death pathways. Studies on a synthetic amino acid containing a triazole group, (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H- nih.govnih.govtmc.edutriazol-4-yl]propanoic acid, have shown its uptake in tumor cells, suggesting a role in cellular transport and metabolism that is distinct in cancerous tissues. nih.govnih.gov This highlights the potential for amino acid analogues to selectively target rapidly dividing cells. The cyclopentyl group in related compounds has been a focus for structure-activity relationship studies, indicating its importance in biological activity. acs.org

The investigation of how This compound perturbs these fundamental biological processes could uncover novel therapeutic targets and provide a deeper understanding of cellular regulation.

| Biological Process | Potential Effect of Non-Proteinogenic Amino Acids | Example Compound Class |

| Protein Synthesis | Inhibition of aminoacyl-tRNA synthetases, misincorporation into proteins | Lysyl tRNA Synthetase Inhibitors |

| Cellular Transport | Competition with natural amino acid transporters | Radiolabeled Amino Acid Analogs |

| Cell Cycle Regulation | Induction of cell cycle arrest or apoptosis | Synthetic Amino Acid Derivatives |

Applications in Chemical Biology and Medicinal Chemistry Research

Development as Biochemical Probes for Signaling Pathways

The development of selective biochemical probes is crucial for dissecting complex signaling pathways. Unnatural amino acids can be incorporated into peptides or small molecules to create probes that can interact with specific cellular targets. nih.gov The cyclopentenyl moiety of 2-Amino-3-cyclopent-1-enyl-propionic acid could serve as a unique recognition element or a handle for attaching reporter groups, such as fluorophores or affinity tags.

The incorporation of amino acids with specific functionalities allows for the probing of enzyme mechanisms and protein-ligand interactions through various spectroscopic techniques. nih.gov For instance, the introduction of groups that are silent in the background of a protein's natural composition, like those containing carbon-deuterium bonds or azide (B81097) groups, can provide distinct signals in IR spectroscopy. nih.gov While not intrinsically possessing such a reporter, the cyclopentenyl ring of this compound could be functionalized to include these or other spectroscopic probes. This would enable detailed studies of protein structure, dynamics, and ligand binding in a site-specific manner. nih.gov

Table 1: Potential Modifications of this compound for Use as a Biochemical Probe

| Modification | Reporter Group | Potential Application |

| Introduction of an azide group | Bioorthogonal handle | Click chemistry for attachment of fluorophores or biotin |

| Isotopic labeling (e.g., ¹³C, ¹⁵N) | NMR active nuclei | NMR studies of protein structure and dynamics |

| Attachment of a fluorophore | Fluorescent tag | Fluorescence microscopy and binding assays |

| Introduction of a photoreactive group | Photo-crosslinker | Identifying protein-protein or protein-ligand interactions |

Utilization as Building Blocks in Peptide and Peptidomimetic Chemistry

The incorporation of conformationally constrained amino acids is a well-established strategy in peptide and peptidomimetic chemistry to influence the secondary structure of peptides. nih.govnih.govmdpi.com The rigid cyclopentenyl ring of this compound can be expected to restrict the conformational freedom of the peptide backbone, potentially inducing or stabilizing specific secondary structures like β-turns or helices. nih.govacs.org This is a valuable tool for designing peptides with enhanced biological activity, stability against proteolytic degradation, and receptor selectivity. nih.govnih.gov

Research on other cyclopentane (B165970) and cyclohexane-based amino acids has demonstrated their ability to promote the formation of well-defined secondary structures in peptides. nih.govacs.orgnih.govresearchgate.net For instance, oligomers of cyclopentane-based β-amino acids have been shown to adopt stable helical structures. nih.gov The conformational preferences of peptides containing such cyclic residues are influenced by the ring size and the stereochemistry of the amino acid. acs.org The introduction of the double bond in this compound would add another layer of conformational control, making it an intriguing building block for creating novel peptide architectures. royalsocietypublishing.org

Table 2: Influence of Cyclic Amino Acids on Peptide Secondary Structure

| Cyclic Amino Acid Type | Induced Secondary Structure | Reference |

| trans-2-Aminocyclopentanecarboxylic acid (ACPC) | 12-helix | nih.gov |

| cis-2-Aminocyclopentanecarboxylic acid (ACPC) | β-sheet | nih.gov |

| cis-Cyclopentyl-γ-amino acid | 10/12-helix | acs.org |

| Polysubstituted cyclohexane (B81311) γ-amino acids | Double α-/β-turn | researchgate.net |

Design of Tools for Investigating Enzyme Function and Specificity

Enzyme inhibitors are invaluable tools for studying enzyme function and are often the starting point for drug discovery programs. Synthetic amino acid derivatives have shown potential as inhibitors of various enzymes, including digestive enzymes like lipase (B570770) and amylase. nih.gov The unique shape and electronic properties of the cyclopentenyl ring of this compound could allow it to fit into the active site of an enzyme and act as a competitive or non-competitive inhibitor. youtube.com

The design of potent and selective enzyme inhibitors often relies on understanding the structure-activity relationship (SAR). By systematically modifying the structure of an inhibitor and observing the effect on its inhibitory activity, researchers can optimize its properties. For example, in the development of inhibitors for lysyl-tRNA synthetase (LysRS), modifying a cyclopentyl group to a cyclohexyl or cycloheptyl group significantly improved potency. acs.org Similarly, this compound could serve as a template for the synthesis of a library of derivatives to probe the active site of a target enzyme and identify key interactions that contribute to binding and inhibition. The double bond in the cyclopentenyl ring could also be exploited for covalent modification of the enzyme active site, leading to irreversible inhibition, a strategy employed by some enzyme inhibitors. nih.gov

Exploration as Scaffolds for Structure-Based Drug Design

The principles of structure-based drug design rely on using the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Cyclic scaffolds are particularly attractive in drug design because they can pre-organize appended functional groups in a defined spatial orientation, reducing the entropic penalty of binding. pharmablock.com The cyclopentenyl ring of this compound represents a rigid scaffold that can be decorated with various chemical groups to create focused libraries of compounds for screening against a particular drug target.

The use of cyclohexane and other cyclic fragments is a popular strategy in drug discovery. pharmablock.com For example, the cyclohexyl group has been used as a bioisostere for a phenyl ring, offering a three-dimensional alternative that can lead to improved interactions with a protein's binding pocket. pharmablock.com The cyclopentenyl moiety of this compound could similarly be used as a central scaffold to orient pharmacophoric groups in a specific geometry to match the binding site of a receptor or enzyme. Molecular docking studies on compounds containing a cyclopentene (B43876) ring have shown that the ring can engage in beneficial interactions with amino acid residues in the active site of proteins. royalsocietypublishing.org This highlights the potential of this compound as a valuable starting point for the rational design of new therapeutic agents.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Cyclopent 1 Enyl Propionic Acid

Development of Next-Generation Asymmetric Synthetic Methodologies

The precise stereochemical control during the synthesis of 2-Amino-3-cyclopent-1-enyl-propionic acid is paramount for its future biological and therapeutic applications. While classical synthetic routes may exist, the development of next-generation asymmetric methodologies is essential for efficient, scalable, and enantiomerically pure production. Future research should focus on pioneering catalytic approaches that offer high yields and stereoselectivity.

Key areas of development include:

Organocatalysis: The use of small chiral organic molecules to catalyze the enantioselective construction of the cyclopentenyl moiety and the stereogenic center of the amino acid. This approach avoids the use of potentially toxic and expensive metal catalysts.

Transition-Metal Catalysis: The application of chiral transition-metal complexes, such as those based on rhodium or palladium, can facilitate novel bond formations and asymmetric transformations, offering unique pathways to the target molecule. rsc.org Cooperative catalysis, combining a chiral secondary amine and an achiral metal complex, has shown promise in the synthesis of amino acid derivatives with chiral quaternary carbons and could be adapted for this purpose. nih.gov

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as transaminases or ammonia lyases, presents a green and highly selective alternative for synthesizing chiral amino acids. rsc.org The discovery or engineering of enzymes that can accommodate the unique cyclopentenyl substrate would be a significant advancement.

| Methodology | Principle | Potential Advantages for Synthesis |

| Asymmetric Organocatalysis | Utilizes small chiral organic molecules to induce stereoselectivity in key bond-forming steps. | Metal-free, lower toxicity, milder reaction conditions. |

| Transition-Metal Catalysis | Employs chiral metal complexes (e.g., Rh, Pd, Ni) to control the stereochemical outcome of reactions. rsc.orgnih.gov | High efficiency, broad substrate scope, potential for novel transformations. |

| Enzymatic Synthesis | Leverages the inherent stereoselectivity of enzymes (e.g., transaminases) to resolve racemates or perform asymmetric transformations. rsc.org | Extremely high enantioselectivity, environmentally friendly (aqueous media), mild conditions. |

Application of Advanced Imaging Techniques for Cellular Localization Studies

Understanding how this compound behaves within a cellular environment is critical to elucidating its function. Advanced imaging techniques that go beyond the capabilities of standard fluorescent proteins are needed to track the uptake, distribution, and fate of this non-proteinogenic amino acid in living cells with minimal perturbation.

Future research should employ cutting-edge visualization tools:

Fluorescent Labeling via Genetic Code Expansion: This powerful technique involves engineering the cell's translational machinery to site-specifically incorporate an unnatural amino acid (unAA) containing a bioorthogonal handle. nih.govnih.govbgu.ac.il A fluorescent dye can then be attached via "click chemistry." nih.govbgu.ac.il By creating a fluorescently tagged version of this compound, its journey through the cell can be visualized with high specificity. This method is particularly advantageous for studying small proteins where large tags like GFP would be disruptive. nih.govupenn.edu

Stimulated Raman Scattering (SRS) Microscopy: This label-free imaging technique offers the ability to visualize molecules based on their intrinsic vibrational signatures. By synthesizing this compound with isotopic labels (e.g., deuterium), which have Raman shifts in the cell's "silent region," its distribution and metabolic incorporation can be tracked in real-time in live cells without the need for bulky fluorophores. nih.govnih.gov This method provides high sensitivity and chemical specificity. nih.gov

| Imaging Technique | Principle | Application to Target Compound |

| Genetic Code Expansion (GCE) | Re-engineering protein translation to incorporate a modified, fluorescently-labeled version of the amino acid into a protein of interest. nih.govnih.govbgu.ac.il | Enables tracking of proteins that incorporate the amino acid, revealing its metabolic fate and localization within specific protein structures. |

| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational spectrum of molecules. Isotopic labeling (e.g., with deuterium) creates a specific signal in a region free from cellular background. nih.govnih.gov | Allows for real-time, label-free imaging of the amino acid's uptake, trafficking, and accumulation in subcellular compartments. |

Integration with Multi-Omics Data for Systems Biology Understanding

To gain a holistic understanding of the biological impact of this compound, a systems biology approach is necessary. By integrating data from various "omics" platforms, researchers can map the global cellular response to the introduction of this novel compound, bridging the gap between genotype and phenotype. frontlinegenomics.com

A multi-omics strategy would involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) following cellular exposure to the compound to identify upregulated or downregulated pathways.

Proteomics: Quantifying changes in the cellular proteome to understand how the compound affects protein expression, stability, and post-translational modifications.

Metabolomics: Profiling the full range of small-molecule metabolites to map the metabolic fate of the compound and its downstream effects on cellular metabolism. mdpi.com

Integrating these datasets can reveal the compound's mechanism of action, identify potential off-target effects, and uncover novel biological pathways that it modulates. frontlinegenomics.comnih.gov This comprehensive approach provides a much deeper insight than studying any single molecular class in isolation. nih.gov

| Omics Field | Level of Analysis | Key Insights for the Compound |

| Genomics | DNA | Identifies genetic factors that may influence cellular response to the compound. |

| Transcriptomics | RNA | Reveals which genes and pathways are activated or suppressed upon exposure. |

| Proteomics | Proteins | Shows the effect on protein expression, modification, and interaction networks. |

| Metabolomics | Metabolites | Tracks the metabolic fate of the compound and its impact on cellular biochemistry. mdpi.com |

Exploration of Novel Biological Targets and Mechanisms of Action

The unique constrained and unsaturated cyclic structure of this compound makes it a compelling candidate for modulating protein function. Its rigid conformation could allow for high-affinity and selective binding to protein targets, potentially disrupting protein-protein interactions or inhibiting enzyme activity. nih.govmolecularcloud.orgmdpi.com

Future research should focus on:

Enzyme Inhibition: The compound and its derivatives could be screened against various enzyme classes, such as proteases, kinases, or methyltransferases. The rigid cyclopentenyl ring might mimic a transition state or bind to allosteric sites, leading to potent and selective inhibition. mdpi.com

Modulation of Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific PPIs. The defined shape of the amino acid could allow it to act as a scaffold to mimic key binding motifs (e.g., a beta-turn) and disrupt these interactions. nih.gov

Receptor Agonism/Antagonism: As many endogenous ligands for receptors are peptides, cyclic amino acids can be used to create peptidomimetics with enhanced stability and receptor affinity. nih.govrsc.org Investigating the compound's ability to interact with cell surface receptors, such as G protein-coupled receptors (GPCRs), is a promising avenue.

Computational-Guided Discovery and Rational Design of Derivatized Analogs

Computational modeling provides a powerful tool to accelerate the discovery of new functions and to optimize the properties of this compound. By using in silico methods, researchers can rationally design and screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.govyoutube.com

Key computational strategies include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific protein target. youtube.com It can be used to screen virtual libraries of analogs against known protein structures to identify potential binders.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the stability of a protein-ligand complex and the nature of their interactions. nih.gov This can help refine the design of analogs with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. acs.org Once initial data is available, QSAR can be used to predict the activity of new, unsynthesized analogs, guiding the design process.

By combining these computational approaches, a virtuous cycle of design, prediction, synthesis, and testing can be established to rapidly develop derivatized analogs of this compound with tailored biological activities.

| Computational Method | Purpose | Application in Analog Design |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. youtube.com | Rapidly screens virtual libraries of derivatives to identify those likely to bind a specific biological target. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to assess complex stability and dynamics. nih.gov | Validates docking poses, calculates binding free energies, and reveals key interactions for optimization. |

| QSAR Modeling | Develops statistical models that relate chemical structure to biological activity. acs.org | Predicts the activity of novel, unsynthesized analogs to prioritize synthetic efforts on the most promising candidates. |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-cyclopent-1-enyl-propionic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can leverage strategies from analogous β-amino acids, such as Michael addition of ammonia to α,β-unsaturated esters followed by cyclopentene ring functionalization. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may be employed . Cyclopentene derivatives are often synthesized via cyclization of dienes or cross-coupling reactions (e.g., Heck reaction). Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield and reduce byproducts. Monitor intermediates using TLC and LC-MS .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm the cyclopentene ring protons (δ 5.5–6.5 ppm) and amino/acidic protons (δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). IR spectroscopy identifies carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups. For purity, use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane:isopropanol) and assess binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like aminotransferases. Compare IC50 values of enantiomers in enzyme inhibition assays to quantify stereochemical effects .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : For ambiguous NMR signals, use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling networks and verify cyclopentene ring geometry. If mass spectra show unexpected adducts, repeat analysis in negative/positive ion modes with alternative ion sources (e.g., ESI vs. APCI). Cross-reference with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to validate assignments .

Q. How can researchers design stability studies under physiological conditions for this compound?

- Methodological Answer : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) and incubate at 37°C. Monitor degradation via UHPLC-MS/MS at 0, 12, 24, and 48 hours. Assess thermal stability using differential scanning calorimetry (DSC) and oxidative stability with H2O2 exposure assays . For photostability, follow ICH Q1B guidelines using a light cabinet (UV/visible light) .

Q. Which computational methods predict the compound’s reactivity and metabolic pathways?